2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a Protein Tyrosine Kinase/RTK class compound with a molecular weight of 584.09 and a molecular formula of C29H39ClN7O2P .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups including a pyrimidine ring, a benzamide group, and a piperazine ring . The presence of these groups likely contributes to the compound’s biological activity.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
DNA Interaction and Staining Applications
- DNA Minor Groove Binding : The synthetic dye Hoechst 33258, a compound structurally related to the query, binds strongly to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has been exploited in cellular biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Such compounds, including Hoechst derivatives, serve as models for rational drug design, highlighting their importance in investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Psychopharmacology and Neurological Research
- Dopamine Receptors and Psychiatric Disorders : Piperazine derivatives have been identified as significant in the development of treatments for psychiatric disorders, including depression, psychosis, and anxiety. The structural characteristics of these compounds enable them to interact with various neurotransmitter receptors, highlighting their potential for addressing complex psychiatric conditions (Caccia, 2007). Furthermore, studies on the pro-cognitive effects of angiotensin IV and its analogues suggest the involvement of dopamine receptors, mediated by certain piperazine derivatives, indicating a nuanced understanding of brain receptor interactions and their implications for drug design (Braszko, 2010).
Cancer Research
- Anti-Colorectal Cancer Activity : Research into quinazoline derivatives, which share a core structural similarity with the query compound, has demonstrated significant anti-colorectal cancer activities. These compounds inhibit the growth of cancer cells by modulating specific genes and proteins involved in cancer progression. This suggests the utility of structurally related compounds in identifying new agents for cancer therapy (Moorthy et al., 2023).
Medicinal Chemistry and Drug Design
- Piperazine Derivatives in Therapeutic Applications : Piperazine and its derivatives, including those structurally related to the specified compound, are pivotal in the design of drugs for a variety of therapeutic uses such as antipsychotic, antihistamine, and anticancer agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of resultant molecules, underlining the versatility of this scaffold in drug discovery (Rathi et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLOIQHNUARDSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.